Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-
Overview
Description
Thiourea, N-(2-(ethenyloxy)ethyl)-N’-phenyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(ethenyloxy)ethyl)-N’-phenyl- typically involves the reaction of phenyl isothiocyanate with 2-(ethenyloxy)ethylamine. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(ethenyloxy)ethyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas or other derivatives
Scientific Research Applications
Thiourea, N-(2-(ethenyloxy)ethyl)-N’-phenyl- has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(ethenyloxy)ethyl)-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure, used widely in organic synthesis and industrial applications.
N-Phenylthiourea: Similar structure but lacks the 2-(ethenyloxy)ethyl group, used as a reagent and in biological studies.
N,N’-Diphenylthiourea: Contains two phenyl groups, used in the synthesis of pharmaceuticals and as a vulcanization accelerator in the rubber industry.
Uniqueness
Thiourea, N-(2-(ethenyloxy)ethyl)-N’-phenyl- is unique due to the presence of the 2-(ethenyloxy)ethyl group, which imparts distinct reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(2-ethenoxyethyl)-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-14-9-8-12-11(15)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNMYXFLSBXPAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=S)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231826 | |
Record name | Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82520-91-0 | |
Record name | Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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